Chemical structure and properties of 4-(Acetyloxy)proline
Chemical structure and properties of 4-(Acetyloxy)proline
This guide details the chemical architecture, synthesis, and application of 4-(Acetyloxy)proline (specifically the biologically relevant isomer, trans-4-acetoxy-L-proline). It is designed for researchers requiring a structural probe for collagen stability or a chiral intermediate in peptidomimetic drug design.
Stereoelectronic Tuning & Synthetic Utility in Peptidomimetics
Executive Summary
4-(Acetyloxy)proline (4-Acetoxyproline) is a semi-synthetic derivative of the proteinogenic amino acid trans-4-hydroxy-L-proline (Hyp). By capping the 4-hydroxyl group with an acetate ester, this molecule serves as a critical "stereoelectronic probe" in chemical biology. It retains the electron-withdrawing character of the parent hydroxyproline—thereby maintaining the preferred ring pucker—but eliminates the hydrogen bond donor capability. This unique duality allows researchers to decouple the effects of ring conformation from hydrogen bonding in collagen stability studies and ACE inhibitor design.
Structural Architecture & Stereochemistry
The Pyrrolidine Ring Pucker
The function of proline derivatives is dictated by the conformation of the pyrrolidine ring.[1] The five-membered ring is not planar; it rapidly fluctuates between two envelope conformations:
-
C
-exo (Up): The C4 carbon is displaced on the same side as the carboxyl group. -
C
-endo (Down): The C4 carbon is displaced on the opposite side.
The Gauche Effect
In 4-substituted prolines, the electronegativity of the substituent drives the conformational preference via the gauche effect .[2]
-
Nature's Choice (trans-4-Hyp): The electronegative hydroxyl group prefers a gauche orientation relative to the ring nitrogen. In the trans isomer, this forces the ring into the C
-exo pucker. -
The Acetoxy Modification: The acetoxy group (-OAc) is highly electronegative. Consequently, trans-4-acetoxyproline strongly favors the C
-exo conformation, mimicking the shape of natural hydroxyproline.
Crucial Distinction: While it mimics the shape of Hyp, 4-acetoxyproline cannot act as a hydrogen bond donor. This property is used to prove that the stability of the collagen triple helix relies heavily on water-mediated hydrogen bonds, not just the ring shape (pucker).
Figure 1: Stereoelectronic logic flow governing the conformational preference of 4-acetoxyproline.
Physicochemical Profile
The following data refers to the hydrochloride salt form (trans-4-acetoxy-L-proline HCl), which is the standard stable solid form used in synthesis to prevent autohydrolysis or zwitterionic complications.
| Property | Data | Notes |
| IUPAC Name | (2S,4R)-4-Acetyloxypyrrolidine-2-carboxylic acid hydrochloride | Defines trans stereochemistry |
| Molecular Formula | C | Salt form |
| Molecular Weight | 209.63 g/mol | Free base: 173.17 g/mol |
| CAS Number | 23026-61-1 | Specific to the HCl salt |
| Melting Point | 148–152 °C | Decomposes upon melting |
| Solubility | High in H | Hygroscopic nature |
| pKa (COOH) | ~1.8 | Acidic due to inductive effect of OAc |
| Stability | Hydrolysis-prone at pH > 9 | Ester cleaves to regenerate Hyp |
Experimental Protocol: Synthesis
Objective: Synthesis of trans-4-acetoxy-L-proline hydrochloride from L-hydroxyproline. Challenge: Direct acetylation of the hydroxyl group is competitive with the amine. The amine must be protected first.
Workflow Diagram
Figure 2: Synthetic route for the production of 4-acetoxyproline hydrochloride.
Detailed Methodology
Step 1: N-Protection (Boc-Hyp-OH)
-
Dissolve trans-4-hydroxy-L-proline (10.0 g, 76 mmol) in 1M NaOH (80 mL) and dioxane (80 mL).
-
Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc
O, 1.1 eq) dropwise. -
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Evaporate dioxane. Acidify aqueous layer to pH 2 with KHSO
. Extract with Ethyl Acetate (3x). Dry over MgSO and concentrate to yield N-Boc-trans-4-hydroxy-L-proline.
Step 2: O-Acetylation
-
Dissolve N-Boc-Hyp-OH (5.0 g) in anhydrous Pyridine (25 mL).
-
Add Acetic Anhydride (Ac
O, 5 eq) and a catalytic amount of DMAP (Dimethylaminopyridine). -
Causality: Pyridine acts as the solvent and base; DMAP acts as a hyper-nucleophilic catalyst to acylate the sterically hindered secondary alcohol.
-
Stir at RT for 6–12 hours. Monitor by TLC (stain with Bromocresol Green for COOH).
-
Workup: Concentrate under reduced pressure. Redissolve in EtOAc, wash with 1M HCl (to remove pyridine) and Brine. Concentrate to yield N-Boc-4-acetoxy-L-proline.
Step 3: N-Deprotection & Salt Formation
-
Dissolve the intermediate in minimal dry 1,4-dioxane.
-
Add 4M HCl in dioxane (10 eq) at 0°C.
-
Stir for 2 hours. The product often precipitates as a white solid.
-
Validation: Filter the solid and wash with diethyl ether (to remove Boc byproducts).
-
Result: trans-4-acetoxy-L-proline hydrochloride.
Applications in Drug Development[7][8][9][10]
Collagen Stability Studies
Researchers use 4-acetoxyproline to test the "water-bridge hypothesis" of collagen stability.
-
Mechanism: Natural collagen is stabilized by a network of water molecules bridging the hydroxyproline OH and the backbone carbonyls.
-
Experiment: Replacing Hyp with Ac-Hyp maintains the exo ring pucker (stereoelectronic control) but removes the H-bond donor.
-
Observation: Collagen peptides containing Ac-Hyp generally show lower thermal stability (Tm) than native sequences. This confirms that the H-bond network is thermodynamically superior to the inductive effect alone [1].
Peptidomimetics & ACE Inhibitors
Proline derivatives are central to the design of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Captopril, Enalapril).
-
Role: The rigid pyrrolidine ring orients the C-terminal carboxylate to bind with the Zinc ion in the ACE active site.
-
Modification: 4-Acetoxyproline provides a handle for further functionalization or to alter the lipophilicity of the inhibitor without changing the essential ring conformation required for binding [2].
References
-
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society.
-
Cushman, D. W., & Ondetti, M. A. (1999). Design of Angiotensin Converting Enzyme Inhibitors. Nature Medicine.
-
Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society.
Sources
- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline - Wikipedia [en.wikipedia.org]
- 4. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
